2-Formylquinoline-8-carboxylicacid
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Overview
Description
2-Formylquinoline-8-carboxylicacid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a formyl group at the 2-position and a carboxylic acid group at the 8-position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formylquinoline-8-carboxylicacid can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where a quinoline derivative is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 2-position . Another method involves the Friedländer synthesis, which combines aniline derivatives with β-ketoesters under acidic conditions to form the quinoline ring, followed by formylation and carboxylation steps .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Formylquinoline-8-carboxylicacid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic reagents (e.g., halogens, nitro compounds), nucleophilic reagents (e.g., amines, thiols)
Major Products Formed:
- Oxidation of the formyl group leads to the formation of 2-carboxyquinoline-8-carboxylicacid.
- Reduction of the formyl group results in 2-hydroxymethylquinoline-8-carboxylicacid.
- Substitution reactions yield various quinoline derivatives with different functional groups at the 2-position .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Formylquinoline-8-carboxylicacid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may affect cellular pathways related to cell proliferation, apoptosis, and immune response, contributing to its therapeutic potential.
Comparison with Similar Compounds
2-Formylquinoline-8-carboxylicacid can be compared with other quinoline derivatives to highlight its uniqueness:
Similar Compounds: 8-Hydroxyquinoline, 2-Aminoquinoline, 2-Methylquinoline.
Uniqueness: Unlike other quinoline derivatives, this compound possesses both a formyl and a carboxylic acid group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C11H7NO3 |
---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
2-formylquinoline-8-carboxylic acid |
InChI |
InChI=1S/C11H7NO3/c13-6-8-5-4-7-2-1-3-9(11(14)15)10(7)12-8/h1-6H,(H,14,15) |
InChI Key |
RVFOCDWNBXMHPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)N=C(C=C2)C=O |
Origin of Product |
United States |
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